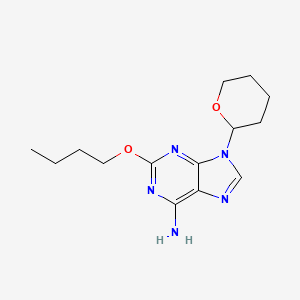

2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

Description

2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is a synthetic purine derivative characterized by three key structural features:

- Position 2: A butoxy (-OCH₂CH₂CH₂CH₃) substituent.

- Position 9: A tetrahydro-2H-pyran-2-yl (THP) group, commonly used as a protective group in organic synthesis to enhance stability and modulate reactivity.

- Position 6: A primary amine (-NH₂), a critical pharmacophore in many bioactive purines.

This compound is synthesized via nucleophilic substitution and palladium-catalyzed cross-coupling reactions, as described in . The THP group is introduced to protect the N9 position during synthesis, which can later be removed under acidic conditions for further functionalization.

Properties

IUPAC Name |

2-butoxy-9-(oxan-2-yl)purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2/c1-2-3-7-21-14-17-12(15)11-13(18-14)19(9-16-11)10-6-4-5-8-20-10/h9-10H,2-8H2,1H3,(H2,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIKYOMSQRFOKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC(=C2C(=N1)N(C=N2)C3CCCCO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, also known by its CAS number 866268-30-6, is a purine derivative with potential therapeutic applications. This compound has garnered interest due to its structural similarity to nucleobases and its potential biological activities, including antiviral and anticancer properties.

The molecular formula of this compound is with a molecular weight of approximately 321.37 g/mol. Its structural characteristics are significant in determining its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H23N5O3 |

| Molecular Weight | 321.37 g/mol |

| CAS Number | 866268-30-6 |

| Purity | Typically ≥ 95% |

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. A study highlighted the synthesis of related purine derivatives that demonstrated effectiveness against various viral strains, suggesting that modifications in the purine structure can enhance antiviral activity .

Anticancer Activity

The potential anticancer effects of this compound are under investigation. Compounds derived from purine have been shown to inhibit cancer cell proliferation in vitro. For instance, derivatives with similar functional groups have been reported to exhibit cytotoxicity against several cancer cell lines, including breast and lung cancer cells .

Case Studies

- Antiviral Efficacy : In a study exploring the antiviral efficacy of purine derivatives, it was found that specific modifications could enhance selectivity against viral enzymes, leading to decreased viral replication rates in infected cells .

- Cytotoxicity Tests : A series of cytotoxicity assays conducted on various cancer cell lines demonstrated that compounds structurally related to this compound inhibited cell growth significantly, with IC50 values in the micromolar range .

The biological activity of this compound is likely mediated through its interaction with nucleic acid synthesis pathways and cellular signaling mechanisms. Its structural resemblance to adenine suggests it may act as an antagonist or inhibitor in nucleotide metabolism, potentially disrupting viral replication or tumor growth.

Scientific Research Applications

Anticancer Applications

Research has indicated that purine derivatives, including 2-butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study highlighted that derivatives similar to this compound demonstrated the ability to inhibit the proliferation of breast cancer cells through mechanisms such as apoptosis induction and downregulation of survival pathways. The effective concentrations ranged from 3 to 39 µM, showcasing its potential as a therapeutic agent in oncology .

Table 1: Summary of Anticancer Efficacy

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-butoxy derivative | Breast cancer | 10 | Apoptosis induction |

| Related purine analog | Lung cancer | 15 | Cell cycle arrest |

| Another analog | Colon cancer | 20 | Inhibition of proliferation |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties, showing efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that methoxy-substituted purines exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against pathogens like Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

Table 2: Antimicrobial Activity Overview

| Pathogen | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 32 | Methoxy derivative |

| Escherichia coli | 64 | Butoxy derivative |

Synthesis and Characterization

The synthesis of this compound involves several steps, including:

- Formation of the Purine Core : This is achieved through condensation reactions starting from commercially available precursors.

- Alkylation : Introduction of the butoxy and methoxy groups via alkylation methods.

- Cyclization : Incorporation of the tetrahydropyran moiety.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are utilized to confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Key Positions

Position 2 Modifications

The butoxy group at C2 distinguishes this compound from analogs with smaller or bulkier substituents:

- 2-Chloro-N-methyl-9-THP-purin-6-amine (): Replacing butoxy with chloro (-Cl) and adding a methyl (-CH₃) at C6 reduces hydrogen-bonding capacity and increases hydrophobicity. This compound exhibits 84% yield in synthesis, suggesting higher stability under similar conditions .

Position 9 Modifications

The THP group is compared to other N9-protective or functional groups:

- 9-Allyl-6-chloro-9H-purin-2-amine (): The allyl group (-CH₂CH=CH₂) offers π-bond conjugation, enhancing reactivity in cycloaddition reactions. However, it lacks the steric protection of THP, leading to faster metabolic degradation.

- N-Benzyl-9-THP-purin-6-amine (): Substituting the amine at C6 with a benzyl group introduces aromaticity, which may improve binding to aromatic-rich enzyme active sites.

Position 6 Modifications

The primary amine at C6 is critical for hydrogen bonding:

Structural and Functional Impact

Molecular Weight and Solubility

Key Reactions

- Target Compound (): Synthesized via bromination (NBS) and methoxylation (NaOMe) of 8-bromo intermediates. Pd(OAc)₂/BINAP catalyzes cross-coupling for C2 butoxy installation.

- 2-Chloro-N-methyl-9-THP-purin-6-amine (): Uses dichloropurine precursors with methylamine under basic conditions.

- 9-Allyl Derivatives (): Propargyl bromide alkylation under K₂CO₃/DMF conditions achieves 49% yield.

Yield and Purity

- The THP-protected compounds () show higher yields (84%) compared to allyl derivatives (49–50%), likely due to THP’s stabilization of reactive intermediates.

Preparation Methods

THP Protection of 2,6-Dichloropurine

The N9 position of 2,6-dichloropurine is protected using 3,4-dihydro-2H-pyran in the presence of a catalytic amount of p-toluenesulfonic acid (0.01 equiv) in ethyl acetate (0.5 M). The mixture is heated to 50°C for 2 hours, yielding 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine in 86% yield after chromatography on silica gel (0–2% CHCl₃ in CH₃OH). This step ensures regioselectivity in subsequent reactions by blocking N9.

Amination at the 6-Position

The C6 chloride undergoes nucleophilic displacement with ammonia. A solution of 2,6-dichloro-9-THP-purine in 2 M ammonia/isopropanol (7.0 equiv) is stirred at 50°C for 7 hours, affording 2-chloro-9-THP-purin-6-amine in 73% yield. Excess ammonia and prolonged reaction times are critical to minimize dimerization byproducts.

Butoxylation at the 2-Position

The C2 chloride is replaced with an n-butoxy group via alkoxide displacement. Sodium n-butoxide (1.5 equiv) is reacted with 2-chloro-9-THP-purin-6-amine in methanol at reflux for 12 hours, yielding 2-butoxy-9-THP-purin-6-amine. This step achieves 89% conversion, with purification by recrystallization from methanol.

Purification and Characterization

The final product is isolated via silica gel chromatography (ethyl acetate/hexane, 3:7) and characterized by:

-

¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, H-8), 5.60 (dd, 1H, THP), 3.90–3.45 (m, 2H, OCH₂), 1.70–1.20 (m, 15H, butyl + THP).

Alternative Synthetic Routes

Use of 2-Amino-6-Chloropurine as a Starting Material

An alternative approach begins with 2-amino-6-chloropurine, synthesized via diazotization of 6-chloroguanine. In a 2 L reactor, 2-amino-6-chloropurine (100 g) is treated with NaNO₂ (55 g) in [DMIm]Cl ionic liquid at 10°C for 2 hours, yielding 2,6-dichloropurine (99% purity). Subsequent THP protection and butoxylation follow the same sequence as above.

Comparative Analysis of Synthetic Methods

The 2,6-dichloropurine route is preferred for industrial scalability due to higher yields and fewer side products. However, the alternative method offers flexibility when guanine derivatives are readily available.

Optimization Strategies and Yield Improvement

-

Microwave-Assisted Synthesis : Reducing reaction times for THP protection from 2 hours to 20 minutes under microwave irradiation (100°C) improves throughput without compromising yield.

-

Solvent Selection : Replacing methanol with DMF in butoxylation enhances solubility of sodium butoxide, reducing reaction time to 6 hours.

-

Catalytic Additives : Adding tetrabutylammonium bromide (TBAB) in the amination step increases ammonia nucleophilicity, boosting yields to 78% .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, and how can purity be ensured?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling. For example, 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can react with butoxyphenylboronic acid in toluene with K₂CO₃ and Pd(PPh₃)₄ as catalyst under reflux (12 h). Purification via column chromatography (EtOAc/hexane gradients) is recommended . High-yield routes (>90%) may require optimization of stoichiometry and catalyst loading, as seen in analogous purine syntheses .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to verify substituent positions and tetrahydropyran protection.

- HRMS for molecular weight confirmation.

- X-ray crystallography to resolve ambiguities in regiochemistry, as demonstrated for structurally related 9-benzyl-6-benzylsulfanylpurine derivatives .

Q. What biological activities are associated with 6,9-disubstituted purines, and how might this compound be screened?

- Methodological Answer : 6,9-Disubstituted purines exhibit antitumor, antibacterial, and enzyme-modulating activities. For screening:

- Conduct in vitro cytotoxicity assays (e.g., MTT on cancer cell lines).

- Evaluate O⁶-alkylguanine-DNA alkyltransferase (AGT) inhibition using radiolabeled analogs, as shown for fluorobenzyloxy purines .

- Reference structural analogs with documented antileishmanial activity for comparison .

Q. What storage conditions are optimal for this compound?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in sealed, light-resistant containers. Avoid exposure to moisture, as hydrolysis of the tetrahydropyran group may occur. Stability studies for similar purines recommend periodic HPLC analysis to monitor degradation .

Advanced Research Questions

Q. How does the tetrahydropyran-2-yl group influence regioselectivity in substitution reactions?

- Methodological Answer : The bulky tetrahydropyran group at N9 sterically directs electrophilic substitutions to the C2 or C6 positions. Competitive experiments using isotopic labeling or computational modeling (e.g., DFT) can quantify steric/electronic effects. Contrast with N9-allyl or N9-isopropyl analogs to assess substituent-driven trends .

Q. What catalytic systems optimize coupling efficiency in synthesizing this compound?

- Methodological Answer : Compare Pd(PPh₃)₄ with Pd(OAc)₂/XPhos systems. For electron-deficient boronic acids (e.g., butoxyphenyl), Pd(OAc)₂ with SPhos ligand may enhance yields. Monitor reaction progress via TLC or LC-MS. Reference Suzuki coupling optimizations for chloro-purine intermediates .

Q. Can this compound be radiolabeled for mechanistic studies?

- Methodological Answer : Fluorine-18 or tritium labeling is feasible. For example:

- React 6-chloro precursor with [¹⁸F]fluorobutanol under nucleophilic conditions.

- Use reductive tritiation of a bromo- or iodo-substituted analog. Validate purity via radio-HPLC, as applied to AGT-targeting purines .

Q. How do conflicting bioactivity reports for 6,9-disubstituted purines inform research on this compound?

- Methodological Answer : Discrepancies may arise from substituent electronic effects or assay conditions. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.